molecular formula C₂₁¹³CH₂₂D₃ClN₄OS B1161445 S-Methyldihydroziprasidone-13C,d3

S-Methyldihydroziprasidone-13C,d3

Cat. No.: B1161445
M. Wt: 432.99
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyldihydroziprasidone-13C,d3 is a deuterated and carbon-13 (13C)-labeled isotopologue of S-methyldihydroziprasidone, a key metabolite of the antipsychotic drug ziprasidone. This compound is structurally characterized by a benzisothiazole core, a piperazine ring, and a methyl group at the sulfur atom, with isotopic enrichment at specific positions (deuterium at three hydrogen sites and 13C at one carbon site) . Its primary application lies in pharmacokinetic and metabolic studies, where the isotopic labels enable precise tracking via advanced analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Unlike the parent drug ziprasidone, which acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist, S-methyldihydroziprasidone is pharmacologically inactive, making it a critical reference standard for distinguishing drug-related metabolites from endogenous compounds in biological matrices .

Properties

Molecular Formula

C₂₁¹³CH₂₂D₃ClN₄OS

Molecular Weight

432.99

Synonyms

6-Chloro-1,3-dihydro-5-[2-[4-[imino[2-(methylthio)phenyl]methyl]-1-piperazinyl]ethyl]-2H-indol-2-one-13C,d3;  1-[2-(6-Chloro-2,3-dihydro-2-oxo-1H-indol-5-yl)ethyl]-4-[imino[2-(methylthio)phenyl]methyl]-piperazine-13C,d3

Origin of Product

United States

Comparison with Similar Compounds


Key Findings :

  • Isotopic Labeling: The 13C and deuterium labels in this compound enhance its detectability in mass spectrometry by reducing background noise and improving signal-to-noise ratios compared to non-labeled analogs like dihydroziprasidone .
  • Pharmacological Inactivity : Unlike ziprasidone or triazole-based D3 antagonists (e.g., Compounds 34–36), this compound lacks receptor binding activity, making it ideal for disentangling metabolic processes from therapeutic effects .
  • Structural Divergence : Triazole-based D3 antagonists (Compounds 34–36) share a heterocyclic core but lack the benzisothiazole moiety of ziprasidone derivatives, leading to distinct receptor selectivity profiles (D3 > D2) compared to ziprasidone’s balanced D2/5-HT2A antagonism .

Comparison with Isotopic Analogs

Deuterated and 13C-labeled compounds are pivotal in drug metabolism research. The table below highlights differences between this compound and other isotopic analogs:

Isotopic Analog Isotope Type Metabolic Stability Primary Use Key References
This compound 13C + d3 High (resistant to hepatic oxidation) Metabolic tracing, pharmacokinetics
Deuterated Ziprasidone-d4 d4 Moderate (deuterium isotope effect) Drug-drug interaction studies
13C-Labeled Olanzapine 13C High Quantification in human plasma

Key Findings :

  • Deuterium Isotope Effects : Unlike deuterated ziprasidone-d4, which may exhibit altered metabolic stability due to kinetic isotope effects (e.g., slower CYP450-mediated oxidation), the deuterium in this compound is positioned to minimize such interference, ensuring reliable metabolic data .
  • Dual Labeling : The combination of 13C and deuterium allows simultaneous tracking of carbon and hydrogen pathways, a feature absent in single-isotope analogs like 13C-labeled olanzapine .

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